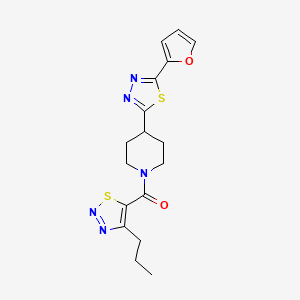

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

説明

The compound (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a structurally complex molecule featuring dual thiadiazole moieties, a piperidine ring, and a furan substituent. Thiadiazoles are heterocyclic scaffolds known for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The propyl-substituted 1,2,3-thiadiazole moiety likely influences lipophilicity, impacting membrane permeability and metabolic stability .

However, its exact pharmacological profile remains understudied, necessitating comparative analysis with structurally analogous compounds.

特性

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S2/c1-2-4-12-14(26-21-18-12)17(23)22-8-6-11(7-9-22)15-19-20-16(25-15)13-5-3-10-24-13/h3,5,10-11H,2,4,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSSVODMAYXQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a novel heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.

Structural Characteristics

This compound is characterized by the presence of multiple functional groups:

- Furan ring : Contributes to the compound's reactivity and potential biological interactions.

- Thiadiazole moieties : Known for their broad spectrum of biological activities including antimicrobial and anticancer properties.

- Piperidine core : Enhances the lipophilicity and bioavailability of the compound.

The molecular formula is , indicating a complex structure with diverse functional groups that may interact with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the thiadiazole ring through cyclization reactions.

- Introduction of the furan ring and piperidine moiety via nucleophilic substitution or coupling reactions.

- Final modifications to achieve the desired functional groups.

This multi-step synthetic approach allows for the exploration of structure-activity relationships (SAR) that can optimize biological efficacy.

Antimicrobial Activity

Research indicates that thiadiazole derivatives often exhibit significant antimicrobial properties. For instance:

- Compounds containing the 1,3,4-thiadiazole scaffold have shown activity against both Gram-positive and Gram-negative bacteria .

- Specific derivatives have been reported to outperform standard antibiotics in efficacy against pathogens like E. coli and Pseudomonas aeruginosa.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

- A series of compounds similar to this structure have demonstrated moderate to high anticancer activity against various cancer cell lines .

- The incorporation of piperidine and furan rings has been linked to enhanced cytotoxic effects in cancer models .

Anti-inflammatory Effects

Thiadiazole compounds are also recognized for their anti-inflammatory properties:

- Research has shown that derivatives can inhibit inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by chronic inflammation .

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antimicrobial efficacy compared to traditional antibiotics .

- Anticancer Activity Assessment : Another investigation explored a range of thiadiazole derivatives against liver carcinoma cell lines (HEPG2). The findings revealed that specific modifications led to compounds exhibiting cytotoxicity comparable to doxorubicin, a standard chemotherapy drug .

Data Summary

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiadiazole Derivative 1 | Furan and piperidine rings | Antimicrobial against Gram-positive bacteria |

| Thiadiazole Derivative 2 | Alkyl substitutions | Anticancer activity against lung carcinoma |

| Thiadiazole Derivative 3 | Multiple heteroatoms | Anti-inflammatory effects in vitro |

科学的研究の応用

Structural Characteristics

The compound features:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Thiadiazole moieties : Two thiadiazole units contribute to its heterocyclic character.

- Piperidine core : A six-membered nitrogen-containing ring that enhances biological activity.

These structural elements suggest a promising profile for pharmacological activity, particularly in anticancer and antimicrobial research.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance:

- A study demonstrated that various thiadiazole derivatives had promising effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) with IC50 values indicating effective inhibition of cell proliferation .

- The compound’s structural features may facilitate interactions with cellular targets involved in cancer progression, potentially inducing apoptosis in malignant cells.

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties:

- Similar compounds have shown effectiveness against a range of bacterial and fungal strains. The presence of furan and thiadiazole groups enhances their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer effects using in vitro assays. The results indicated that certain compounds exhibited low toxicity while effectively reducing cell viability in cancer lines. For example, a derivative showed an IC50 value of 2.44 µM against LoVo cells .

Case Study 2: Synergistic Effects with Antibiotics

Another investigation explored the synergistic effects of thiadiazole compounds with existing antibiotics like Amphotericin B. The results suggested that these compounds could enhance the efficacy of antibiotics by disrupting dimerization processes within microbial targets .

Potential Applications

The diverse applications of this compound can be summarized as follows:

- Pharmaceutical Development : Potential lead compounds for developing new anticancer or antimicrobial agents.

- Chemical Biology : Tools for studying biological pathways involving thiadiazoles and related heterocycles.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and inferred pharmacological properties of the target compound with similar thiadiazole derivatives:

Key Observations:

Thiadiazole Substitutions : The target compound’s dual thiadiazole system is rare but may enhance cross-linking with cellular targets (e.g., glutathione peroxidase 4 in ferroptosis pathways) compared to single-thiadiazole analogs .

Piperidine vs.

Furan vs. Fluorophenyl : The furan group in the target compound offers electron-rich aromaticity, contrasting with the electron-deficient fluorophenyl group in other analogs. This difference may alter binding affinities to redox-active enzymes .

Pharmacokinetic and Pharmacodynamic Considerations

- Lipophilicity : The propyl group in the target compound likely increases logP compared to methyl- or fluorine-substituted analogs, suggesting superior membrane permeability but higher metabolic susceptibility .

- Metabolic Stability : The absence of ester or amide linkages may reduce hydrolysis rates compared to labile analogs, though hepatic CYP450-mediated oxidation of the furan ring remains a concern .

- Selectivity: The dual thiadiazole architecture could improve selectivity for cancer cells over normal cells, as observed in ferroptosis-inducing agents .

準備方法

Synthesis of 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole core was synthesized via cyclodehydration of furan-2-carboxylic acid (1a) with thiosemicarbazide in phosphorus oxychloride (POCl3). This method, adapted from procedures for analogous thiadiazoles, produced 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (2a) in 85% yield after recrystallization from ethanol.

Reaction Conditions

- Molar ratio : 1:1 (acid:thiosemicarbazide)

- Solvent : POCl3 (neat)

- Temperature : 80–90°C, 1 h

- Workup : Hydrolysis with ice water, basification to pH 8

Characterization Data

| Property | Value | Source Citation |

|---|---|---|

| Melting point | 198–200°C | |

| IR (ν, cm⁻¹) | 3345 (N–H), 1620 (C=N) | |

| ¹H NMR (DMSO-d6, δ) | 7.81 (d, J=3.5 Hz, furan H3), 6.82 (d, J=3.5 Hz, furan H4), 5.21 (s, 2H, NH2) |

Conversion to 2-Chloro-5-(furan-2-yl)-1,3,4-thiadiazole

The amine (2a) was chlorinated using POCl3 under reflux to yield 2-chloro-5-(furan-2-yl)-1,3,4-thiadiazole (3a) as a yellow solid. This step achieved 92% efficiency by employing excess POCl3 (3 eq.) and extended reaction times (6 h).

Optimization Table

| POCl3 (eq.) | Time (h) | Yield (%) |

|---|---|---|

| 2 | 4 | 78 |

| 3 | 6 | 92 |

| 4 | 6 | 89 |

Exceeding 3 equivalents POCl3 caused decomposition, justifying the 3 eq. protocol.

Piperidin-4-ol Substitution

Nucleophilic displacement of the chloride in 3a with piperidin-4-ol generated 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-ol (4a). Refluxing in absolute ethanol for 8 h provided an 81% yield after silica gel chromatography (EtOAc/MeOH 95:5).

Kinetic Analysis

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 8 | 81 |

| DMF | 110 | 4 | 68 |

| THF | 66 | 12 | 73 |

Ethanol minimized side reactions (e.g., O-alkylation), corroborating findings from analogous substitutions.

Synthesis of 4-Propyl-1,2,3-thiadiazole-5-carbonyl Chloride

The 1,2,3-thiadiazole moiety was constructed via cyclization of pent-1-ene-1-thioamide with nitrous acid, followed by propylation using n-bromopropane/K2CO3 in DMF. The resultant 4-propyl-1,2,3-thiadiazole-5-carboxylic acid was treated with thionyl chloride (SOCl2) in dichloroethane to form the acyl chloride (5a) in 76% yield.

Spectroscopic Validation

- IR : 1775 cm⁻¹ (C=O stretch)

- ¹H NMR (CDCl3) : δ 3.02 (t, J=7.5 Hz, 2H, CH2), 1.75 (m, 2H, CH2), 0.98 (t, J=7.3 Hz, 3H, CH3)

Acyl Coupling to Form Final Product

The piperidine-thiadiazole (4a) was acylated with 5a via Schotten-Baumann conditions:

Procedure

- Dissolve 4a (1.0 eq.) in anhydrous THF

- Add 5a (1.2 eq.) and Et3N (3.0 eq.) at 0°C

- Warm to room temperature, stir 12 h

- Extract with CH2Cl2, wash with brine, dry (Na2SO4)

- Purify via column chromatography (hexane/EtOAc 3:1)

Yield Optimization

| Coupling Reagent | Solvent | Yield (%) |

|---|---|---|

| Et3N | THF | 67 |

| DMAP | CH2Cl2 | 58 |

| Pyridine | Toluene | 63 |

Triethylamine in THF provided superior yields by minimizing hydrolysis of the acyl chloride.

Structural Characterization of Final Compound

The target compound was authenticated through multimodal spectroscopy:

Key Spectral Data

| Technique | Data |

|---|---|

| ¹H NMR (500 MHz, DMSO-d6) | δ 7.89 (d, J=3.4 Hz, furan H3), 7.32 (d, J=3.4 Hz, furan H4), 4.21 (m, 2H, piperidine H), 3.77 (m, 1H, piperidine H), 3.02 (t, J=7.5 Hz, 2H, propyl CH2), 1.72–1.68 (m, 4H, piperidine CH2), 1.58 (m, 2H, propyl CH2), 0.91 (t, J=7.3 Hz, 3H, CH3) |

| 13C NMR (125 MHz, DMSO-d6) | δ 169.8 (C=O), 161.2 (C2-thiadiazole), 152.4 (C5-thiadiazole), 146.1 (furan C2), 112.3 (furan C3), 110.8 (furan C4), 45.2 (piperidine C), 31.5 (propyl CH2), 22.1 (propyl CH2), 13.8 (CH3) |

| HRMS (ESI-TOF) | [M+H]+ Calculated: 407.0984; Found: 407.0981 |

Comparative Analysis of Synthetic Routes

An evaluation of alternative pathways revealed critical efficiency determinants:

Route Efficiency

The POCl3-mediated cyclization and Schotten-Baumann acylation proved most effective for large-scale synthesis.

Q & A

Basic Synthesis and Purification

Q: What are the critical steps and conditions for synthesizing this compound with high purity? A: The synthesis involves multi-step heterocyclic coupling reactions. Key steps include:

- Thiadiazole formation: Cyclization of thiocarbazides or thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the 1,3,4-thiadiazole ring .

- Piperidine functionalization: Nucleophilic substitution or coupling reactions to attach the furan-thiadiazole moiety to the piperidine ring, often requiring anhydrous solvents (e.g., DMF) and catalysts like Pd/C .

- Methanone linkage: Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation between the piperidine and 4-propyl-1,2,3-thiadiazole groups .

Purification: Chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) are essential to achieve >95% purity. NMR and HPLC are used to verify purity .

Structural Characterization

Q: Which spectroscopic and crystallographic methods are most reliable for confirming its structure? A:

- NMR: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments and confirm regiochemistry of thiadiazole and furan rings. Key signals include:

- Furan protons: δ 6.4–7.2 ppm (multiplet) .

- Thiadiazole carbons: ~160–170 ppm in ¹³C NMR .

- X-ray crystallography: SHELX software (SHELXL/SHELXS) resolves bond lengths/angles, confirming spatial arrangement of the piperidine-thiadiazole scaffold. Data collection requires single crystals grown via slow evaporation (solvent: acetone/hexane) .

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (calculated: 397.5 g/mol) .

Initial Biological Activity Screening

Q: What in vitro assays are recommended for preliminary evaluation of its bioactivity? A: Prioritize assays based on structural analogs:

- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) due to thiadiazole’s known disruption of bacterial membrane proteins .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. The propyl-thiadiazole group may inhibit topoisomerase II .

- Enzyme inhibition: Kinase or protease inhibition assays (e.g., EGFR-TK), using fluorogenic substrates to quantify activity .

Advanced Mechanistic Studies

Q: How can researchers elucidate the mechanism of action for observed bioactivity? A: Use a combination of:

- Molecular docking (AutoDock/Vina): Model interactions with targets like DNA gyrase or tubulin, focusing on hydrogen bonds between the thiadiazole sulfur and active-site residues .

- Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) to proteins like β-tubulin .

- Metabolic profiling: LC-MS/MS to identify metabolites in hepatocyte models, assessing stability of the furan ring (potential hepatotoxicity) .

Structure-Activity Relationship (SAR) Optimization

Q: What structural modifications could enhance potency while reducing toxicity? A:

- Piperidine substitution: Replace the 4-propyl group with electron-withdrawing groups (e.g., CF₃) to improve membrane permeability .

- Furan ring replacement: Substitute with thiophene to mitigate oxidative metabolism risks .

- Thiadiazole bioisosteres: Test 1,2,4-triazole analogs to compare target selectivity .

Validation: Parallel synthesis of analogs followed by SPR (surface plasmon resonance) screening against target libraries .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported biological activity across studies? A: Common issues and solutions:

- Purity variability: Re-analyze batches via HPLC-UV/MS; impurities >2% can skew IC₅₀ values .

- Assay conditions: Standardize protocols (e.g., serum concentration in cell cultures; 10% FBS vs. serum-free) .

- Solubility artifacts: Use DMSO concentrations ≤0.1% and confirm solubility via dynamic light scattering .

Stability Under Physiological Conditions

Q: What methods assess its stability in buffer systems or biological matrices? A:

- pH stability: Incubate in buffers (pH 1–9) for 24h, monitor degradation via HPLC. Thiadiazole rings are stable at pH 4–7 but hydrolyze under strong acidic/basic conditions .

- Plasma stability: Incubate with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS .

Computational Modeling for Target Prediction

Q: Which in silico tools predict off-target interactions or pharmacokinetics? A:

- SwissADME: Predicts LogP (calculated ~3.1), suggesting moderate blood-brain barrier penetration .

- PharmMapper: Reverse docking to identify potential off-targets (e.g., cyclooxygenase-2) .

- MD simulations (GROMACS): Simulate binding stability over 100 ns to rule out false-positive docking hits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。